

Application Notes and Protocols: VPC-18005 for PNT1B-ERG Cells

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Compound of Interest

Compound Name: VPC-18005

Cat. No.: B15588227

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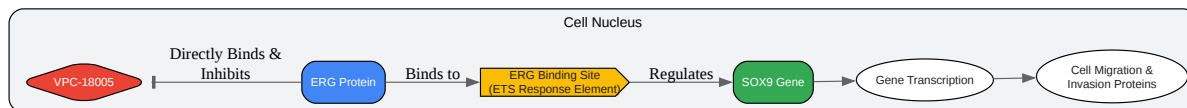
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and concentration guidelines for the use of **VPC-18005**, a small molecule antagonist of the ETS-related gene (ERG) transcription factor, specifically for experiments involving the PNT1B-ERG prostate cancer cell line.

Overview and Mechanism of Action

VPC-18005 is a novel compound designed to inhibit the transcriptional activity of ERG, a key driver in a significant subset of prostate cancers.[1][2] The TMPRSS2-ERG gene fusion is the most common genomic alteration in prostate cancer, leading to the overexpression of the ERG protein.[3] **VPC-18005** functions by directly binding to the DNA-binding ETS domain of the ERG protein.[1][2][4] This interaction sterically hinders the binding of ERG to its target DNA sequences, thereby inhibiting the transcription of ERG-regulated genes, such as SOX9, which are involved in cell migration and invasion.[1][5] Notably, **VPC-18005** has been shown to reduce the metastatic potential of ERG-expressing prostate cancer cells both in vitro and in vivo without exhibiting significant cytotoxicity at effective concentrations.[1][2]

Signaling Pathway of ERG and Inhibition by VPC-18005



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Caption: **VPC-18005** inhibits ERG-mediated transcription.

Quantitative Data Summary

The optimal concentration of **VPC-18005** for PNT1B-ERG cells varies depending on the experimental endpoint. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Efficacy of VPC-18005 on PNT1B-ERG Cells

| Assay Type | Cell Line | Concentration Range | IC ₅₀ | Key Finding | Reference |
|--|-----------|---------------------|------------------|--|---|
| ERG-mediated Luciferase Reporter Assay | PNT1B-ERG | 0.1 - 100 µM | 3 µM | Dose-dependent inhibition of ERG transcriptional activity. | [1] [5] [6] |
| Cell Viability (MTS Assay) | PNT1B-ERG | 0.2 - 25 µM | Not cytotoxic | No significant decrease in cell viability observed. | [1] |
| Cell Migration (xCelligence) | PNT1B-ERG | 5 µM | N/A | Significant reduction in cell migration. | [1] [5] [7] |
| Cell Invasion (Spheroid Assay) | PNT1B-ERG | 5 µM | N/A | Significant reduction in spheroid invasion into matrix. | [7] |

Table 2: In Vivo Efficacy of VPC-18005 (Zebrafish Xenograft Model)

| Model System | Cell Line | Treatment Concentration | Duration | Key Finding | Reference |
|---------------------|-----------|-------------------------|----------|---|-----------|
| Zebrafish Xenograft | PNT1B-ERG | 1 μ M | 5 days | 20-30% decrease in cancer cell dissemination. | [5][6][7] |
| Zebrafish Xenograft | PNT1B-ERG | 10 μ M | 5 days | Significant reduction in metastasis. | [5][6][7] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of **VPC-18005** on PNT1B-ERG cells.

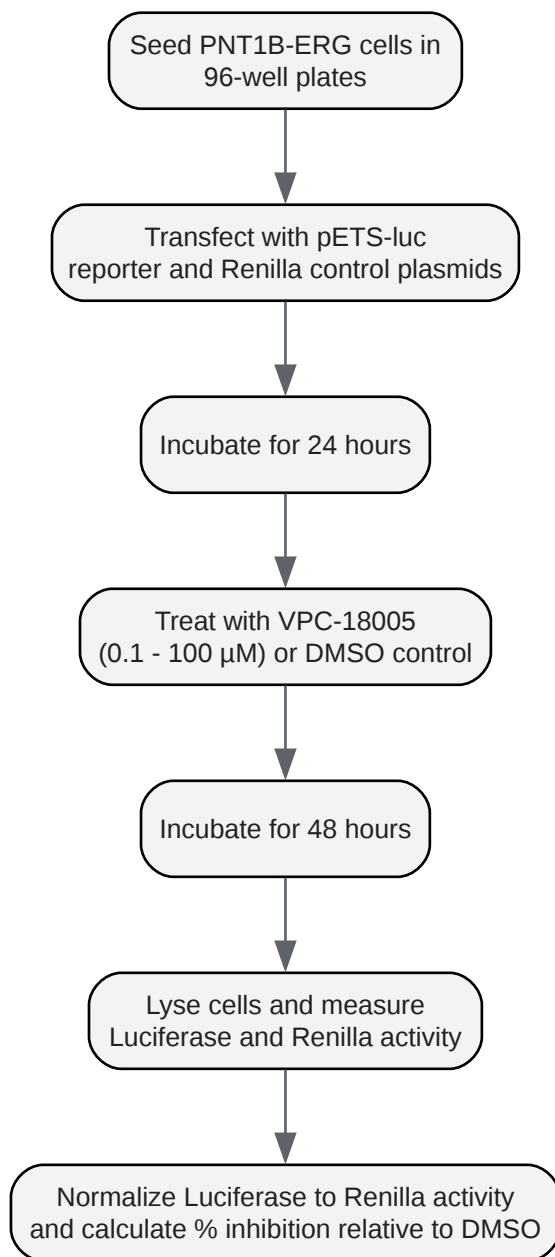
Cell Culture

- Cell Line: PNT1B-ERG (A derivative of the immortalized normal human prostate epithelial cell line PNT1B, engineered to overexpress the ERG protein).
- Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin) to maintain ERG expression.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Subculture: Passage cells at 80-90% confluency using standard trypsinization procedures.

ERG Transcriptional Activity (Luciferase Reporter Assay)

This assay quantitatively measures the ability of **VPC-18005** to inhibit ERG-driven gene expression.

Workflow Diagram:



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Caption: Luciferase reporter assay workflow.

Protocol:

- Cell Seeding: Seed PNT1B-ERG cells into a 96-well white, clear-bottom plate at a density of 1×10^4 cells per well. Allow cells to adhere overnight.

- **Transfection:** Co-transfect the cells with a luciferase reporter plasmid containing ETS response elements (pETS-luc) and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent according to the manufacturer's protocol.
- **Treatment:** After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of **VPC-18005** (e.g., a serial dilution from 100 μ M to 0.1 μ M) or a vehicle control (e.g., 0.1% DMSO). Include a "cells only" control.
- **Incubation:** Incubate the plate for an additional 48 hours.
- **Lysis and Measurement:** Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the activity in the vehicle-treated control wells. Calculate the IC₅₀ value by fitting the dose-response data to a non-linear regression curve.^{[1][5]}

Cell Viability (MTS Assay)

This assay is crucial to determine if the observed effects of **VPC-18005** are due to specific inhibition of ERG activity rather than general cytotoxicity.

Protocol:

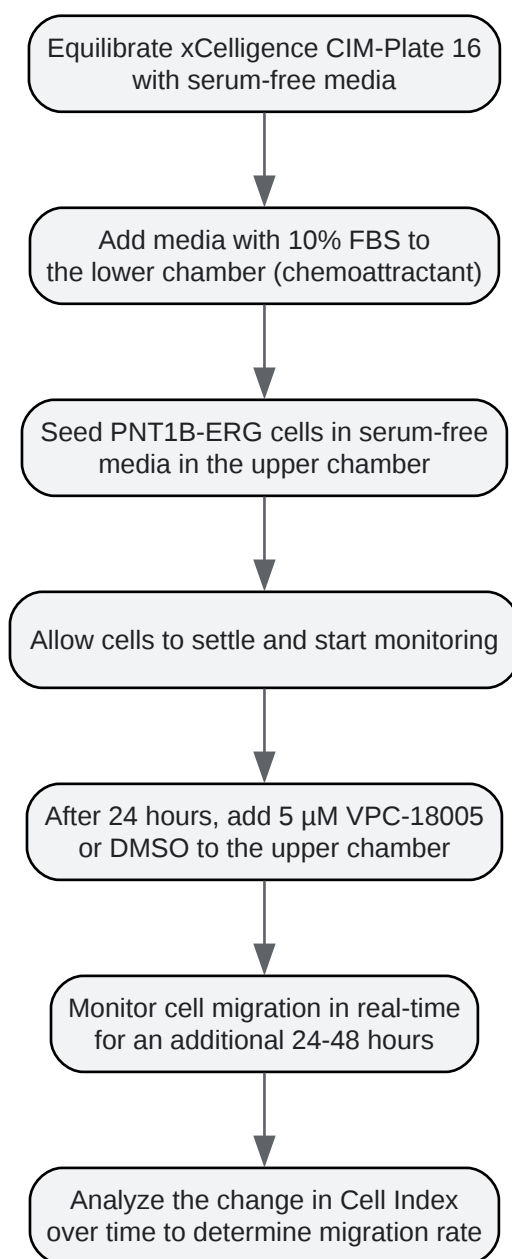
- **Cell Seeding:** Seed PNT1B-ERG cells in a 96-well plate at a density of 5×10^3 cells per well and allow them to adhere overnight.
- **Treatment:** Treat the cells with the same concentrations of **VPC-18005** as used in the activity assays (e.g., 0.2 - 25 μ M) and a vehicle control.
- **Incubation:** Incubate the cells for 72 hours.
- **MTS Reagent Addition:** Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
- **Measurement:** Measure the absorbance at 490 nm using a microplate reader.

- Data Analysis: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.

Cell Migration Assay (Real-Time Cell Analysis)

This assay assesses the effect of **VPC-18005** on the migratory capacity of PNT1B-ERG cells.

Workflow Diagram:



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Caption: Real-time cell migration assay workflow.

Protocol:

- Plate Setup: Add growth medium containing 10% FBS to the lower chambers of an xCelligence CIM-Plate 16.
- Cell Seeding: Seed PNT1B-ERG cells (5×10^4 cells/well) in serum-free medium into the upper chambers.
- Monitoring: Place the plate in the xCelligence RTCA instrument and monitor the baseline cell migration for 24 hours.
- Treatment: After 24 hours, add **VPC-18005** (5 μ M final concentration) or vehicle control to the upper chambers.
- Data Acquisition: Continue to monitor cell migration in real-time for an additional 24-48 hours. The instrument measures changes in impedance as cells migrate through the microporous membrane, which is reported as a "Cell Index".
- Data Analysis: Compare the migration rates (slope of the Cell Index curve) between **VPC-18005**-treated and control cells.^{[1][7]}

Concluding Remarks

The optimal concentration of **VPC-18005** for PNT1B-ERG cells is application-dependent. For inhibiting ERG transcriptional activity, an IC_{50} of 3 μ M is a key benchmark. For functional assays such as migration and invasion, a concentration of 5 μ M has been shown to be effective. Importantly, these concentrations do not adversely affect cell viability, indicating a specific anti-metastatic mechanism of action. These notes and protocols should serve as a comprehensive guide for researchers utilizing **VPC-18005** to study ERG-driven prostate cancer.

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